molecular formula C23H17FN4S B10867035 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10867035
M. Wt: 400.5 g/mol
InChI Key: PVOYRQYIYVEDQX-UHFFFAOYSA-N
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Description

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazinoindole core structure, which is further substituted with benzyl and fluorobenzyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the triazinoindole core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H17FN4S

Molecular Weight

400.5 g/mol

IUPAC Name

5-benzyl-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C23H17FN4S/c24-18-12-10-17(11-13-18)15-29-23-25-22-21(26-27-23)19-8-4-5-9-20(19)28(22)14-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

PVOYRQYIYVEDQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=C(C=C5)F

Origin of Product

United States

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